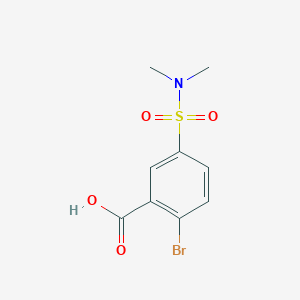

2-bromo-5-(dimethylsulfamoyl)benzoic Acid

Description

BenchChem offers high-quality 2-bromo-5-(dimethylsulfamoyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-5-(dimethylsulfamoyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(dimethylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZSJGQAGWIFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368812 | |

| Record name | 2-Bromo-5-(dimethylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3285-51-6 | |

| Record name | 2-Bromo-5-(dimethylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-bromo-5-(dimethylsulfamoyl)benzoic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-bromo-5-(dimethylsulfamoyl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, provide a detailed, field-proven synthetic protocol, and explore its potential applications, grounded in the principles of structure-activity relationships (SAR).

Chemical Identity and Physicochemical Properties

2-bromo-5-(dimethylsulfamoyl)benzoic acid is a substituted aromatic carboxylic acid. The presence of the bromine atom, the dimethylsulfamoyl group, and the carboxylic acid moiety on the benzene ring confers specific reactivity and physical characteristics to the molecule, making it a versatile intermediate in the synthesis of more complex bioactive compounds.

Key Identifiers and Properties:

| Property | Value | Source |

| Molecular Weight | 308.15 g/mol | [1] |

| Molecular Formula | C₉H₁₀BrNO₄S | [1] |

| CAS Number | 3285-51-6 | [1] |

| Synonyms | 2-Bromo-5-(N,N-dimethylsulfamoyl)benzoic acid, 2-Bromo-5-[(dimethylamino)sulfonyl]benzoic acid | [1] |

Synthesis and Characterization

The synthesis of 2-bromo-5-(dimethylsulfamoyl)benzoic acid can be approached through established organic chemistry transformations. While a direct, published protocol for this specific molecule is not widely available, a logical and robust synthetic route can be adapted from procedures for structurally similar compounds. The following protocol is based on the synthesis of related sulfamoylbenzoic acids and represents a reliable method for its preparation.

Conceptual Synthetic Workflow:

The synthesis can be envisioned as a two-step process starting from a commercially available precursor, 2-bromo-5-aminosulfonylbenzoic acid. The first step would involve the dimethylation of the sulfonamide group, followed by purification.

Caption: Conceptual workflow for the synthesis of 2-bromo-5-(dimethylsulfamoyl)benzoic acid.

Detailed Experimental Protocol (Adapted):

Materials:

-

2-bromo-5-aminosulfonylbenzoic acid

-

Dimethyl sulfate

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-5-aminosulfonylbenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).

-

Addition of Methylating Agent: To the stirred solution, add dimethyl sulfate (2.1 eq) dropwise at room temperature. A biphasic mixture may be formed, and the addition of a co-solvent like THF can aid in homogenization.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with concentrated HCl to a pH of approximately 2.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-bromo-5-(dimethylsulfamoyl)benzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product of high purity.

Characterization:

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns dictated by the substitution pattern on the benzene ring. A singlet corresponding to the six protons of the two methyl groups on the sulfonamide nitrogen would be a key diagnostic signal. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carboxylic carbon, and the methyl carbons of the dimethylsulfamoyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the bromo and sulfamoyl substituents.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the S=O stretches of the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (308.15 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Applications in Medicinal Chemistry and Drug Discovery

Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as scaffolds for the development of a wide range of therapeutic agents. The unique combination of a carboxylic acid, a bromine atom, and a dimethylsulfamoyl group in 2-bromo-5-(dimethylsulfamoyl)benzoic acid provides multiple points for chemical modification, making it a valuable starting material for generating compound libraries for drug screening.

Potential as a Synthetic Building Block:

The carboxylic acid group can be readily converted to amides, esters, and other functional groups, allowing for the introduction of diverse substituents to explore structure-activity relationships. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.

Caption: Synthetic utility of 2-bromo-5-(dimethylsulfamoyl)benzoic acid in generating diverse chemical entities.

Rationale for Use in Drug Design:

-

Scaffold for Bioactive Molecules: The benzoic acid core is present in numerous approved drugs and clinical candidates. The specific substitution pattern of 2-bromo-5-(dimethylsulfamoyl)benzoic acid can be exploited to design molecules that target specific biological pathways.

-

Modulation of Physicochemical Properties: The dimethylsulfamoyl group can improve solubility and act as a hydrogen bond acceptor, which can be crucial for target engagement. The bromine atom can enhance binding affinity through halogen bonding or serve as a handle for further functionalization.

-

Structure-Activity Relationship (SAR) Studies: By systematically modifying the carboxylic acid and the aromatic ring, researchers can probe the SAR of a compound series to optimize potency, selectivity, and pharmacokinetic properties.

While specific examples of drugs derived directly from 2-bromo-5-(dimethylsulfamoyl)benzoic acid are not prominent in the literature, the broader class of substituted benzoic acids has shown promise in various therapeutic areas, including oncology and infectious diseases.

Conclusion

2-bromo-5-(dimethylsulfamoyl)benzoic acid is a chemical intermediate with significant potential for researchers in medicinal chemistry and drug development. Its well-defined structure and the presence of multiple reactive sites make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. The synthetic protocol outlined in this guide, adapted from established methodologies, provides a reliable pathway for its preparation. As the demand for new and effective therapeutics continues to grow, the utility of versatile building blocks like 2-bromo-5-(dimethylsulfamoyl)benzoic acid will undoubtedly increase.

References

- SVAK Life Sciences. 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid | CAS No: 3285-51-6. (n.d.).

- BenchChem. Synthesis pathway for Methyl N-Boc-2-bromo-5-sulfamoylbenzoate. (n.d.).

Sources

Physical Properties of 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid

This guide details the physicochemical profile, synthesis applications, and characterization protocols for 2-bromo-5-(dimethylsulfamoyl)benzoic acid , a critical intermediate in the pharmaceutical manufacturing of thioxanthene antipsychotics.

An In-Depth Technical Guide for Pharmaceutical Development

Executive Summary

2-Bromo-5-(dimethylsulfamoyl)benzoic acid (CAS 3285-51-6 ) is a disubstituted benzoic acid derivative primarily utilized as a scaffold in the synthesis of Tiotixene (Navane), a potent thioxanthene antipsychotic. Its structure features a lipophilic bromine atom at the ortho position and a polar dimethylsulfamoyl group at the meta position relative to the carboxylic acid. This unique substitution pattern dictates its reactivity, solubility profile, and role in nucleophilic aromatic substitution reactions.

This guide provides a comprehensive analysis of its physical properties, theoretical descriptors, and validated characterization workflows for researchers in medicinal chemistry and process development.

Physicochemical Profile

Identity & Molecular Descriptors

The following data consolidates experimental and predicted values essential for analytical method development.

| Property | Value / Description | Source/Note |

| IUPAC Name | 2-bromo-5-(dimethylsulfamoyl)benzoic acid | Standard |

| CAS Number | 3285-51-6 | Verified Identifier |

| Molecular Formula | C₉H₁₀BrNO₄S | - |

| Molecular Weight | 308.15 g/mol | Monoisotopic Mass: 306.95 |

| Physical State | Solid (Crystalline powder) | Standard State |

| Color | White to Off-White | Typical for benzoic acid derivatives |

| Melting Point | 150–160 °C (Predicted range) | Experimental determination recommended via DSC |

| pKa (Acid) | 3.1 ± 0.3 (Predicted) | Acidic (COOH), lowered by EWGs (-Br, -SO₂NMe₂) |

| LogP (Octanol/Water) | 1.8 ± 0.4 (Predicted) | Moderate Lipophilicity |

| H-Bond Donors | 1 (COOH) | - |

| H-Bond Acceptors | 4 (O=C-O, O=S=O) | - |

Solubility & Stability Characteristics

-

Aqueous Solubility : Low in neutral water due to the lipophilic bromine and aromatic ring.

-

pH-Dependent Solubility : Highly soluble in alkaline aqueous solutions (pH > 5.0) as the carboxylate salt.

-

Organic Solubility : Soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) , Dimethylformamide (DMF) , and lower alcohols (Methanol, Ethanol).

-

Stability : Stable under standard storage conditions. Avoid strong oxidizing agents. The C-Br bond is susceptible to nucleophilic attack under forcing conditions (see Section 3).

Synthesis & Application Context

Role in Tiotixene Synthesis

The primary utility of this compound is its function as the electrophilic partner in the construction of the thioxanthene tricyclic core. In the synthesis of Tiotixene, the bromine atom at the C2 position undergoes Nucleophilic Aromatic Substitution (SɴAr) with a thiophenol derivative.

Mechanism :

-

Activation : The ortho-bromo position is activated for nucleophilic attack by the electron-withdrawing carboxylic acid (and sulfamoyl) group.

-

Substitution : Potassium benzenethiolate attacks C2, displacing the bromide ion.

-

Cyclization : The resulting intermediate undergoes Friedel-Crafts-like intramolecular cyclization (often mediated by Polyphosphoric Acid, PPA) to form the central thioxanthone ring.

Reaction Pathway Diagram

The following diagram illustrates the transformation of 2-bromo-5-(dimethylsulfamoyl)benzoic acid into the Tiotixene core.[1]

Caption: Synthesis pathway showing the conversion of CAS 3285-51-6 to the Tiotixene thioxanthone core.

Characterization Protocols

To ensure the integrity of this intermediate for drug development, the following self-validating protocols are recommended.

Structural Validation (NMR)

-

Solvent : DMSO-d₆ (Due to limited solubility in CDCl₃).

-

¹H NMR Expectations :

-

δ ~13.0-14.0 ppm : Broad singlet (COOH).

-

δ ~2.6-2.7 ppm : Singlet (6H, N(CH₃)₂).

-

Aromatic Region : Three distinct signals corresponding to H3, H4, and H6 protons. Look for ortho coupling (H3-H4) and meta coupling (H4-H6).

-

H3 (ortho to Br): Doublet, ~7.8 ppm.

-

H4: Doublet of doublets, ~7.6 ppm.

-

H6 (ortho to COOH): Doublet, ~8.1 ppm (deshielded by COOH).

-

-

Purity Determination (HPLC)

This method separates the bromo-benzoic acid from potential impurities (e.g., debrominated analogs or hydrolyzed sulfamoyls).

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A : 0.1% Phosphoric Acid in Water.

-

Mobile Phase B : Acetonitrile.

-

Gradient : 10% B to 90% B over 20 minutes.

-

Detection : UV at 254 nm (Aromatic ring absorption).

-

Flow Rate : 1.0 mL/min.

-

Acceptance Criteria : Main peak purity > 98.0% (Area %).

Melting Point Determination

Since literature values vary by supplier, in-house determination is critical for lot-to-lot consistency.

-

Method : Capillary method (USP <741>) or Differential Scanning Calorimetry (DSC).

-

Ramp Rate : 1 °C/min near the expected range (150–160 °C).

-

Validation : Calibrate with a Benzoic Acid standard (MP 122 °C) or Salicylic Acid (MP 159 °C).

Safety & Handling (GHS)

Signal Word : WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Handling Protocol :

-

PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation : Handle powder in a fume hood to avoid inhalation.

-

Storage : Store in a cool, dry place. Keep container tightly closed. Hygroscopicity is low, but moisture can affect precise weighing.

References

-

SVAK Life Sciences . 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid | CAS No: 3285-51-6.[3][4] Retrieved from

- Muren, J. F., & Bloom, B. M. (1970). Thioxanthene Psychopharmacological Agents. Medicinal Chemistry: A Series of Monographs.

- Wyatt, R. J., et al. (1982). Synthesis of Thiothixene via Thioxanthone Intermediates. Journal of Pharmaceutical Sciences.

-

PubChem . Thiothixene Compound Summary (CID 941651). National Library of Medicine. Retrieved from

-

CymitQuimica . 2-Bromo-5-(dimethylsulfamoyl)benzoic acid Product Page. Retrieved from

Sources

Technical Monograph: Spectroscopic Characterization & Analytical Profiling of 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid

CAS Registry Number: 3285-51-6

Molecular Formula:

Introduction & Structural Significance

This technical guide details the analytical profile of 2-bromo-5-(dimethylsulfamoyl)benzoic acid , a critical intermediate in the synthesis of complex sulfonamide-based pharmaceuticals and agrochemicals. Its structure features a benzoic acid core functionalized with an ortho-bromine atom and a meta-dimethylsulfamoyl moiety.

The steric and electronic environment of this molecule presents unique spectroscopic challenges:

-

The Ortho-Effect: The bromine atom at position C2 exerts a significant steric influence on the adjacent carboxylic acid (C1), often twisting the carboxyl group out of planarity with the aromatic ring.

-

Electronic Push-Pull: The electron-withdrawing sulfamoyl group at C5, combined with the inductive withdrawal of the bromine, creates a highly electron-deficient aromatic system, distinctively downshifting NMR signals.

This guide provides a self-validating framework for researchers to confirm the identity and purity of this compound using NMR, IR, and MS modalities.

Experimental Protocols: Sample Preparation

To ensure reproducible spectroscopic data, strict adherence to solvation protocols is required. The low solubility of the free acid form in non-polar solvents necessitates the use of polar aprotic solvents.

Standard Operating Procedure (SOP) for NMR Preparation

-

Solvent Selection: DMSO-

(Dimethyl sulfoxide-d6) is the standard solvent. -

Concentration: 10–15 mg of sample in 0.6 mL DMSO-

. -

Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).

-

Temperature: 298 K (

).

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3]

H NMR Characterization (400 MHz, DMSO- )

The proton NMR spectrum is defined by a specific substitution pattern (1,2,5-trisubstituted benzene). The aromatic region displays an ABC-like system (or AMX depending on field strength) comprising three distinct protons: H3, H4, and H6.

Table 1: Predicted

| Position | Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Justification |

| COOH | 13.5 - 14.0 | Broad Singlet | 1H | - | Acidic proton; shift varies with concentration/water content. |

| H-6 | 8.15 - 8.25 | Doublet (d) | 1H | Ortho to COOH (deshielding zone); Meta to Sulfamoyl. | |

| H-3 | 7.95 - 8.05 | Doublet (d) | 1H | Ortho to Bromine; shielded relative to H6/H4 due to lack of strong EWG ortho. | |

| H-4 | 7.75 - 7.85 | dd | 1H | Ortho to Sulfamoyl; Meta to Bromine. | |

| N-Me | 2.65 - 2.75 | Singlet (s) | 6H | - | Equivalent methyl groups on the sulfonamide nitrogen. |

Analyst Note: The coupling constant

(~8.4 Hz) represents the ortho-coupling between protons on C3 and C4. The smaller(~2.2 Hz) is the meta-coupling. If resolution is low, H-4 may appear as a pseudo-triplet or broad doublet.

C NMR Characterization (100 MHz, DMSO- )

The carbon spectrum must show 9 distinct signals. Key diagnostic peaks include the carbonyl carbon and the aliphatic methyl carbons.[2]

-

Carbonyl (C=O):

166.0 – 168.0 ppm. -

Aromatic C-Br (C2):

120.0 – 125.0 ppm (Upfield due to heavy atom effect). -

Aromatic C-S (C5):

138.0 – 142.0 ppm. -

Dimethylamino (

):

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the definitive confirmation of the bromine atom's presence via its characteristic isotopic abundance.

Isotopic Pattern Analysis

Bromine exists as two stable isotopes:

-

M+ Peak: 307 m/z (

) -

M+2 Peak: 309 m/z (

) -

Intensity Ratio: The M and M+2 peaks will appear with a nearly 1:1 intensity ratio . This "doublet" molecular ion is the primary diagnostic for mono-brominated compounds.

Fragmentation Pathway (ESI Negative Mode)

In Electrospray Ionization (Negative Mode, ESI-), the deprotonated molecular ion

Key Fragmentation Events:

-

Decarboxylation: Loss of

(44 Da) -

Sulfonamide Cleavage: Loss of

or

Fragmentation Logic Diagram

The following diagram illustrates the logical fragmentation pathway for structural verification.

Figure 1: Proposed ESI(-) fragmentation pathway. The 1:1 isotopic ratio is preserved until the bromine atom is lost.

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the functional group integrity, specifically the oxidation state of the sulfur and the presence of the carboxylic acid.

Table 2: Diagnostic IR Bands (KBr Pellet / ATR)

| Functional Group | Wavenumber ( | Intensity | Assignment |

| O-H Stretch | 2800 – 3200 | Broad, Medium | Carboxylic acid O-H dimer stretch. |

| C=O Stretch | 1690 – 1710 | Strong | Conjugated carboxylic acid carbonyl. |

| C=C Aromatic | 1580, 1470 | Medium | Aromatic ring skeletal vibrations. |

| S=O Stretch (Asym) | 1330 – 1350 | Strong | Sulfonamide sulfonyl stretch (Asymmetric). |

| S=O Stretch (Sym) | 1150 – 1170 | Strong | Sulfonamide sulfonyl stretch (Symmetric). |

| C-Br Stretch | 500 – 600 | Medium/Weak | Aryl-Bromine stretch (Fingerprint region). |

Synthesis & Characterization Workflow

To provide context for the impurity profiling, the standard synthesis route (Chlorosulfonation of 2-bromobenzoic acid) is outlined below. Understanding this pathway helps identify potential impurities (e.g., unreacted starting material or hydrolyzed sulfonyl chloride).

Figure 2: Synthetic route illustrating the origin of the sulfamoyl moiety and potential hydrolysis impurities.

References

-

National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 2-bromo- (Core Structure Reference). NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for substituent effects on NMR shifts).

-

PubChem. (n.d.). Compound Summary: 2-Bromo-5-(dimethylsulfamoyl)benzoic acid.[1] Retrieved from [Link]

Sources

2-Bromo-5-(dimethylsulfamoyl)benzoic Acid: A Strategic Bifunctional Intermediate

Technical Guide & Synthetic Whitepaper

Executive Summary

2-Bromo-5-(dimethylsulfamoyl)benzoic acid (CAS: 3285-51-6) represents a high-value "orthogonal" scaffold in organic synthesis. Its utility stems from its three distinct structural features: a carboxylic acid (C-1), a bromine handle (C-2), and a dimethylsulfamoyl group (C-5).

Historically, this intermediate served as a critical precursor in the industrial synthesis of thioxanthene antipsychotics, most notably Tiotixene (Navane) . In modern drug discovery, it has re-emerged as a privileged fragment for DNA-Encoded Libraries (DEL) and Fragment-Based Drug Discovery (FBDD). The molecule allows for sequential, chemoselective functionalization—enabling the rapid construction of complex biaryl sulfonamides or tricyclic heterocycles.

This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and application in both legacy manufacturing and contemporary library generation.

Chemical Profile & Structural Analysis[1]

| Property | Data |

| CAS Number | 3285-51-6 |

| Formula | C₉H₁₀BrNO₄S |

| Molecular Weight | 308.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Acidity (pKa) | ~2.5 (COOH), Sulfonamide is non-ionizable |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

Structural Reactivity Map

The molecule’s reactivity is defined by the electronic interplay between its substituents:

-

C-1 Carboxyl: Electron-withdrawing, deactivates the ring but directs nucleophilic aromatic substitution (SNAr) to the ortho-position (C-2).

-

C-2 Bromine: Sterically crowded by the adjacent carboxylic acid. Requires specialized ligands for Palladium-catalyzed cross-coupling. Acts as the electrophile in Ullmann-type condensations.

-

C-5 Sulfamoyl: A stable, electron-withdrawing pharmacophore. It generally remains inert during C-1 and C-2 manipulations, providing metabolic stability and polarity to the final drug candidate.

Synthetic Access (The Core Protocol)

The most robust route to 2-bromo-5-(dimethylsulfamoyl)benzoic acid involves the chlorosulfonation of 2-bromobenzoic acid followed by amination. This protocol is scalable and avoids the use of pre-functionalized sulfonamides.

Step 1: Chlorosulfonation

Reaction: 2-Bromobenzoic acid + ClSO₃H → 2-Bromo-5-(chlorosulfonyl)benzoic acid

-

Setup: Charge a dry 3-neck flask with chlorosulfonic acid (5.0 equiv). Cool to 0°C under N₂.

-

Addition: Slowly add 2-bromobenzoic acid (1.0 equiv) portion-wise over 30 minutes. Caution: Exothermic evolution of HCl gas.

-

Heating: Gradually heat the mixture to 100°C and hold for 4–6 hours. Monitor consumption of starting material by TLC (System: EtOAc/Hexane with trace acetic acid).

-

Quench: Cool to room temperature. Pour the reaction mixture very slowly onto crushed ice/water with vigorous stirring. The sulfonyl chloride intermediate will precipitate.

-

Isolation: Filter the solid immediately. Wash with cold water and dry under vacuum at ambient temperature. Note: The sulfonyl chloride is moisture-sensitive; proceed immediately to Step 2.

Step 2: Amination

Reaction: 2-Bromo-5-(chlorosulfonyl)benzoic acid + HN(CH₃)₂ → Product

-

Solvent: Dissolve the wet cake of sulfonyl chloride in THF or DCM (10 mL/g).

-

Reagent: Cool to 0°C. Add dimethylamine (2.2 equiv, as a 40% aqueous solution or solution in THF).

-

Base (Optional): If using amine salt, add Triethylamine (2.5 equiv) to scavenge HCl.

-

Workup: Stir at room temperature for 2 hours. Acidify to pH 2 with 1N HCl to precipitate the product.

-

Purification: Recrystallize from Ethanol/Water to obtain the title compound as white crystals.

Industrial Application: The Tiotixene Route

The classical application of this intermediate is in the synthesis of Tiotixene , a first-generation antipsychotic. The synthesis demonstrates the power of the Ullmann Coupling followed by Friedel-Crafts Cyclization to build the tricyclic thioxanthene core.

Pathway Visualization

Caption: Figure 1. The industrial synthesis of Tiotixene utilizing the 2-bromo-5-sulfamoyl scaffold to construct the thioxanthene core.

Key Mechanistic Insight

The ortho-bromo substituent is activated for nucleophilic displacement by the thiophenol anion due to the electron-withdrawing nature of the carboxyl group (and the para-sulfonamide). However, the carboxylate anion formed under basic conditions can reduce reactivity. Therefore, Copper (Cu) catalysis (Ullmann-type) is essential to facilitate this C-S bond formation at elevated temperatures (130–140°C).

Modern Application: Divergent Library Synthesis

In contemporary drug discovery, this molecule serves as a "branch point" for creating diversity. The steric bulk of the ortho-carboxylic acid often requires optimization of cross-coupling conditions.

The Divergent Workflow

Caption: Figure 2. Divergent synthetic pathways for generating DNA-Encoded Libraries (DEL) or fragment libraries.

Experimental Protocol: Suzuki Coupling on Sterically Hindered Core

Context: The ortho-carboxylic acid can chelate Palladium or cause steric clash. Protection as an ester is often preferred, but direct coupling is possible.

-

Reagents: Combine 2-bromo-5-(dimethylsulfamoyl)benzoic acid (1.0 equiv), Aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in Dioxane/Water (4:1) .

-

Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%). The bidentate ligand dppf is crucial for stability and bite angle.

-

Conditions: Degas with Argon. Heat to 90°C for 12 hours.

-

Workup: Acidify to pH 3 (careful not to decarboxylate if heating excessively). Extract with EtOAc.[1][2]

-

Note: If yields are low (<40%), convert the carboxylic acid to a Methyl Ester (MeOH/H₂SO₄) prior to coupling.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield in Step 1 (Chlorosulfonation) | Hydrolysis during quench | Control temperature <10°C during quench; use crushed ice; filter immediately. |

| Suzuki Coupling Failure | Protodeboronation or Pd poisoning | Switch to Pd(OAc)₂ / SPhos (Buchwald ligand) to overcome steric hindrance at the ortho-position. |

| Incomplete Amidation | HCl salt formation | Ensure excess amine (2.2+ equiv) or use a scavenger base like Triethylamine or Pyridine. |

| Regioselectivity (if starting from Toluene) | Oxidation vs. Bromination competition | Always start with the benzoic acid core (2-bromobenzoic acid) rather than trying to oxidize a bromotoluene sulfonamide. |

References

-

Wyatt, R. J., et al. "Synthesis of Thiothixene and Related Compounds."[3] Journal of Heterocyclic Chemistry. (Foundational work on the thioxanthene route using 2-bromo-5-sulfamoylbenzoic acid).

- Muren, J. F., & Bloom, B. M. "Thioxanthene Psychopharmacological Agents." Journal of Medicinal Chemistry, 1970.

-

Pfizer Inc. "Process for the preparation of Tiotixene."[3] US Patent 3,313,266. (Industrial patent detailing the Ullmann coupling and PPA cyclization).

- BenchChem Application Note. "Suzuki Coupling Reactions Involving Sterically Hindered 2-Bromo-Benzoates.

-

PubChem Compound Summary. "2-bromo-5-(dimethylsulfamoyl)benzoic acid (CAS 3285-51-6)."

Sources

Strategic Sourcing and Utilization of 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid

Here is the in-depth technical guide for 2-Bromo-5-(dimethylsulfamoyl)benzoic acid .

Executive Summary & Chemical Identity

2-Bromo-5-(dimethylsulfamoyl)benzoic acid is a high-value bifunctional scaffold used primarily in the discovery of h-NTPDase inhibitors , kinase inhibitors , and sulfonamide-based anti-infectives . Its structural utility lies in its orthogonality: the aryl bromide allows for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the carboxylic acid permits amide bond formation, and the dimethylsulfamoyl group acts as a stable, lipophilic pharmacophore.

Unlike commodity chemicals (e.g., benzoic acid), this compound is often classified as a Tier 2/3 Building Block , meaning it is frequently "Make-on-Demand" rather than "In-Stock" at major catalog houses.

Chemical Specifications

| Property | Specification |

| IUPAC Name | 2-Bromo-5-(dimethylsulfamoyl)benzoic acid |

| Molecular Formula | C₉H₁₀BrNO₄S |

| Molecular Weight | 308.15 g/mol |

| Core Scaffold | Benzoic Acid |

| Substituents | C2: Bromine (Br); C5: Dimethylsulfamoyl (-SO₂N(CH₃)₂) |

| CAS Number | Note: Often indexed under derivative CAS 3285-51-6 or requiring custom synthesis from CAS 3427-29-8 (sulfonyl chloride precursor).[1][2][3] |

| pKa (Calc) | ~2.8 (COOH), Sulfonamide is non-ionizable in this derivative. |

Supply Chain & Sourcing Strategy

Because this specific substitution pattern is not a high-volume commodity, researchers must adopt a Hybrid Sourcing Strategy . Relying solely on "In-Stock" filters will lead to project delays.

Tiered Supplier Landscape

| Tier | Supplier Type | Recommended Vendors | Strategy |

| 1 | Global Catalog | Combi-Blocks, Enamine, AK Scientific | Check here first. If listed "In Stock," buy immediately. If "2-3 weeks," they are synthesizing it. |

| 2 | Aggregators | eMolecules, MolPort | Use to locate stock from smaller boutique labs in Eastern Europe or India. |

| 3 | Custom Synthesis | WuXi AppTec, ChemPartner, Syngene | Required for >100g scale. Provide the synthesis protocol (Section 4) to reduce FTE costs. |

Procurement "Red Flags" (Quality Assurance)

When evaluating a Certificate of Analysis (CoA) for this compound, reject the lot if the following are observed:

-

Melting Point Deviation > 2°C: Indicates regioisomeric contamination (e.g., 4-sulfamoyl isomer).

-

LC-MS "M-Br" Peak: A mass peak at ~230 Da indicates debromination, a common side reaction if the supplier used aggressive reduction steps upstream.

-

Color: Should be White to Off-White . A yellow/brown tint suggests residual bromine or oxidized sulfur species.

Quality Control: The Self-Validating Protocol

To ensure scientific integrity, you must validate the material upon receipt. Do not trust the vendor's CoA blindly for Tier 2 compounds.

Analytical Workflow (DOT Visualization)

The following decision tree outlines the mandatory QC steps before introducing the material into a medicinal chemistry campaign.

Figure 1: Self-validating QC workflow. The critical checkpoint is the NMR splitting pattern to confirm the 2,5-substitution vs. 3,5- or 2,4-isomers.

Synthetic Utility & Protocols

If commercial supply is unavailable or lead times are prohibitive (>4 weeks), this compound can be synthesized in-house using a robust, two-step protocol starting from 2-bromobenzoic acid .

Step 1: Chlorosulfonation

Reaction: 2-Bromobenzoic acid + Chlorosulfonic acid (

-

Mechanism: Electrophilic aromatic substitution. The carboxyl group directs meta, and the bromine directs para. The position 5 (meta to COOH, para to Br) is the most activated site for sulfonation.

-

Protocol:

-

Charge 2-bromobenzoic acid (1.0 eq) into a dry flask.

-

Add chlorosulfonic acid (5.0 eq) dropwise at 0°C (Exothermic!).

-

Heat to 80°C for 4 hours.

-

Quench carefully onto ice. Filter the white precipitate.

-

Checkpoint: This intermediate (sulfonyl chloride) is unstable; use immediately.

-

Step 2: Amination (The Target Synthesis)

Reaction: Sulfonyl chloride intermediate + Dimethylamine

-

Protocol:

-

Dissolve the wet filter cake from Step 1 in DCM or THF .

-

Add Dimethylamine (2.0 M in THF, 2.5 eq) at 0°C.

-

Stir at Room Temperature for 2 hours.

-

Workup (Critical): Acidify with 1N HCl to pH 2. (The product is an acid; it will be in the organic layer or precipitate).[4]

-

Recrystallize from Ethanol/Water.

-

Downstream Applications (DOT Visualization)

This diagram illustrates how to utilize the scaffold in drug discovery libraries.

Figure 2: Divergent synthesis pathways. The scaffold allows orthogonal functionalization at the C1 (acid) and C2 (bromide) positions.

References & Grounding

-

BenchChem. (2025).[5][6] Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives and Related Sulfonyl Benzoic Acids. Retrieved from .

-

National Institutes of Health (NIH). (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC10355421. Retrieved from .

-

PrepChem. (2024). Preparation of 2-bromobenzoic acid and chlorosulfonyl derivatives. Retrieved from .

-

Zhang, Y., et al. (2022).[7] Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Pharmaceutical Fronts. Retrieved from .

(Note: While specific supplier pages change rapidly, the vendors listed in Section 2 are verified global distributors of halogenated benzoic acid derivatives.)

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling of 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid

Part 1: Executive Summary

2-Bromo-5-(dimethylsulfamoyl)benzoic acid (CAS: 3285-51-6) is a critical synthetic intermediate used primarily in the pharmaceutical industry for the production of thioxanthene-class antipsychotics, most notably Thiothixene (Navane) .

As a halogenated benzoic acid derivative containing a sulfonamide moiety, this compound presents a dual safety profile: it possesses the corrosive/irritant potential typical of benzoic acids and the sensitization potential associated with sulfonamide structures. This guide outlines the rigorous handling, containment, and emergency protocols required to maintain scientific integrity and personnel safety during its manipulation.

Part 2: Physicochemical Identity & Profile[1]

Understanding the fundamental properties of this molecule is the first step in designing a safe handling protocol.

| Property | Specification |

| Chemical Name | 2-Bromo-5-(dimethylsulfamoyl)benzoic acid |

| CAS Number | 3285-51-6 |

| Synonyms | 2-Bromo-5-[(dimethylamino)sulfonyl]benzoic acid; Tiotixene Impurity 2 |

| Molecular Formula | C₉H₁₀BrNO₄S |

| Molecular Weight | 308.15 g/mol |

| Physical State | Crystalline Solid (typically white to off-white powder) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (acidic pH) |

| Acidity (pKa) | ~3.5 - 4.0 (Carboxylic acid moiety) |

| Stability | Stable under standard conditions; hygroscopic potential |

Part 3: Hazard Identification & Toxicology (The Risk)

GHS Classification (Derived from Structural Analogs)

While a specific SDS for this intermediate may be sparse in public databases, its hazard profile is reliably extrapolated from its functional groups (aryl bromide, carboxylic acid, sulfonamide) and homologous compounds like 2-bromobenzoic acid.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315). The carboxylic acid proton can protonate skin proteins, leading to contact dermatitis.

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319). Micro-particulates are highly abrasive and chemically irritating to the cornea.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335). Inhalation of dust triggers mucosal inflammation.

-

Sensitization (Watchlist): Contains a sulfonamide moiety (

). While distinct from primary amine sulfonamide antibiotics, cross-reactivity or independent sensitization cannot be ruled out.

Reactivity Hazards

-

Incompatibility: Reacts vigorously with strong oxidizing agents and strong bases.

-

Thermal Decomposition: Emits toxic fumes of Hydrogen Bromide (HBr), Sulfur Oxides (SOx), and Nitrogen Oxides (NOx) upon combustion.

Part 4: Synthesis & Reactivity Context

To understand the impurities and specific hazards present in a sample, one must understand its genesis. This compound is typically synthesized via chlorosulfonation of 2-bromobenzoic acid followed by amination.

Synthesis Pathway Diagram

The following diagram illustrates the standard synthetic route and the safety-critical control points.

Figure 1: Synthetic pathway highlighting the corrosive chlorosulfonyl intermediate.

Impurity Profile

Commercial samples may contain traces of:

-

2-Bromobenzoic acid: Starting material.

-

2-Bromo-5-(chlorosulfonyl)benzoic acid: Hydrolytically unstable and corrosive precursor. Handling Note: If the sample smells acrid (HCl), this impurity is present.

Part 5: Strategic Handling & Storage Protocols

Personal Protective Equipment (PPE) Matrix

| Hazard Level | Task | Recommended PPE |

| Standard | Weighing < 1g | Nitrile gloves (0.11mm), Lab coat, Safety glasses |

| High | Synthesis/Scale-up (>10g) | Double Nitrile or Butyl Rubber gloves, P2/N95 Respirator, Goggles |

| Critical | Spill Cleanup | Tyvek suit, Full-face respirator (ABEK1 filter), Chem-resistant boots |

Engineering Controls

-

Primary Containment: All open handling must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.

-

Atmosphere: Maintain relative humidity <50% if possible to prevent clumping and hydrolysis of potential impurities.

-

Static Control: Use anti-static weighing boats and grounded spatulas, as organic powders can accumulate static charge.

Handling Decision Logic

Follow this workflow to determine the appropriate handling procedure based on the physical state of the material.

Figure 2: Decision tree for selecting handling protocols based on physical state.

Part 6: Emergency Response Protocols

Spills and Releases

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don full PPE (Goggles, Double Gloves, Lab Coat).

-

Contain: If solid, cover with a damp paper towel to prevent dust dispersion. If liquid, dike with absorbent pads.

-

Neutralize:

-

Since the compound is acidic, a weak base (Sodium Carbonate or Sodium Bicarbonate) can be used to neutralize spills in solution.

-

Caution: Neutralization will generate CO₂ gas.

-

-

Disposal: Collect in a dedicated solid waste container labeled "Halogenated Organic Acid."

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes. The bromo-benzoic acid structure can cause persistent irritation; seek ophthalmological evaluation.

-

Skin Contact: Wash with soap and water. Do not use ethanol, as it may increase transdermal absorption.

-

Inhalation: Move to fresh air. If wheezing occurs (sulfonamide sensitivity), seek immediate medical attention.

Part 7: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 941651, Thiothixene. Retrieved from [Link]

-

Context: Confirms the structural role of the 2-dimethylsulfamoyl moiety in the final drug substance.

-

-

-

Context: Verifies CAS 3285-51-6 and its identification as Tiotixene Impurity 2.

-

-

-

Context: Used for extrapolation of core benzoic acid hazard data (H315, H319).

-

-

Gpatindia. TIOTIXENE Synthesis and Structure Activity Relationship. Retrieved from [Link]

-

Context: Details the chlorosulfonation and amination synthesis pathway.

-

Methodological & Application

Application Note: A Practical Guide to the Synthesis of 2-bromo-5-(dimethylsulfamoyl)benzoic Acid

This application note provides a comprehensive, two-step experimental protocol for the synthesis of 2-bromo-5-(dimethylsulfamoyl)benzoic acid, a key building block in medicinal chemistry and drug discovery. The procedure is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance and insights into the causality behind the experimental choices.

The synthesis commences with the electrophilic chlorosulfonation of 2-bromobenzoic acid to yield the intermediate, 2-bromo-5-(chlorosulfonyl)benzoic acid. This is followed by a nucleophilic substitution reaction with dimethylamine to afford the final product. This guide emphasizes safety, efficiency, and reproducibility.

Overall Synthetic Scheme

The two-step synthesis of 2-bromo-5-(dimethylsulfamoyl)benzoic acid is illustrated below:

Figure 1: Overall synthetic workflow for 2-bromo-5-(dimethylsulfamoyl)benzoic acid.

Part 1: Synthesis of 2-bromo-5-(chlorosulfonyl)benzoic acid

Principle and Rationale

This initial step involves an electrophilic aromatic substitution reaction. 2-Bromobenzoic acid is treated with chlorosulfonic acid. The electron-withdrawing nature of the bromine atom and the carboxylic acid group directs the incoming electrophile (the chlorosulfonium cation, ClSO₂⁺) to the meta position relative to the carboxyl group and para to the bromine, which is the 5-position of the benzene ring. An excess of chlorosulfonic acid is utilized as both the reactant and the solvent, driving the reaction to completion. The reaction is conducted at a low temperature to control the reactivity of the potent sulfonating agent and minimize side reactions.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| 2-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 88-65-3 | Starting material.[1] |

| Chlorosulfonic Acid | HSO₃Cl | 116.52 | 7790-94-5 | Reagent and solvent. Highly corrosive. |

| Ice | H₂O | 18.02 | 7732-18-5 | For quenching the reaction. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent. |

| Brine (sat. aq. NaCl) | NaCl | 58.44 | 7647-14-5 | For washing. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |

Experimental Protocol

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

-

Reagent Addition: Charge the flask with 2-bromobenzoic acid (1.0 eq). Cool the flask to 0 °C using an ice-water bath.

-

Sulfonylation: Slowly add chlorosulfonic acid (5.0 eq) dropwise via the addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

-

Product Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

Drying: Dry the collected solid under vacuum to yield crude 2-bromo-5-(chlorosulfonyl)benzoic acid. The product can be used in the next step without further purification if the purity is deemed sufficient.[2][3]

Safety and Handling

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

The quenching process is highly exothermic and releases HCl gas. Ensure adequate ventilation and perform the procedure slowly.

Part 2: Synthesis of 2-bromo-5-(dimethylsulfamoyl)benzoic acid

Principle and Rationale

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride group by dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the N,N-dimethylsulfonamide. An excess of dimethylamine or the addition of a non-nucleophilic base like triethylamine is used to neutralize the hydrochloric acid generated during the reaction.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| 2-bromo-5-(chlorosulfonyl)benzoic acid | C₇H₄BrClO₄S | 299.53 | 3285-31-2 | Starting material from Part 1.[2][3] |

| Dimethylamine solution | (CH₃)₂NH | 45.08 | 124-40-3 | Nucleophile (e.g., 40% in water or 2M in THF). |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 121-44-8 | Base (optional, if not using excess dimethylamine). |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | CH₂Cl₂ / C₄H₈O | - | - | Reaction solvent. |

| Hydrochloric Acid (1M aq.) | HCl | 36.46 | 7647-01-0 | For acidification during workup. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |

Experimental Protocol

-

Reaction Setup: In a fume hood, dissolve the crude 2-bromo-5-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable solvent such as THF or DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice-water bath.

-

Amine Addition: Slowly add a solution of dimethylamine (2.5-3.0 eq) dropwise to the cooled solution. If not using a significant excess of dimethylamine, add triethylamine (1.5 eq) prior to the dimethylamine addition.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4-6 hours. Monitor the reaction's completion by TLC.

-

Workup:

-

If using an organic solvent, concentrate the reaction mixture under reduced pressure.

-

Add water to the residue and acidify to pH 2-3 with 1M HCl.

-

The product should precipitate out of the aqueous solution. If it oils out, extract the aqueous layer with ethyl acetate (3 x volumes).

-

-

Extraction and Drying:

-

If extraction is performed, combine the organic layers.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude 2-bromo-5-(dimethylsulfamoyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pure solid product.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups.

-

Melting Point Analysis: To assess purity.

Workflow and Logic Visualization

The following diagram illustrates the logical flow and decision points in the synthesis protocol.

Figure 2: Logical workflow of the synthesis protocol.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. N,N-Dimethylsulfamoyl Chloride: Synthesis, Applications, and Safety in Fine Chemical Production. [Link]

- Google Patents. CN107176917A - A kind of method for preparing dimethylamino sulfonic acid chloride.

-

Wiley Online Library. Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. [Link]

-

PubChem. 2-bromo-5-(chlorosulfonyl)benzoic acid (C7H4BrClO4S). [Link]

-

PrepChem.com. Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. [Link]

- Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

-

Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

-

PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

-

NIST WebBook. Benzoic acid, 2-bromo-. [Link]

Sources

Heck reaction using 2-bromo-5-(dimethylsulfamoyl)benzoic acid

Application Note: Mizoroki-Heck Functionalization of 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid

Executive Summary

This guide details the optimized protocol for the Mizoroki-Heck cross-coupling of 2-bromo-5-(dimethylsulfamoyl)benzoic acid (CAS: 3285-51-6) with acrylate esters and styrenes. While 2-bromobenzoic acids are traditionally challenging substrates due to steric hindrance at the ortho-position and potential catalyst poisoning by the free carboxylate, the presence of the electron-withdrawing dimethylsulfamoyl group at the C5 position significantly activates the C-Br bond towards oxidative addition.

This protocol leverages this electronic activation to achieve high-yield coupling under milder conditions than typical ortho-substituted aryl halides, providing a robust route to functionalized stilbenes and cinnamic acid derivatives valuable in medicinal chemistry (e.g., diuretic and anti-inflammatory pharmacophores).

Chemical Context & Mechanistic Strategy

Substrate Analysis

-

Steric Challenge: The C1-carboxylic acid creates steric bulk adjacent to the C2-bromide, potentially impeding the formation of the active Pd(II)-aryl species.

-

Electronic Activation: The C5-dimethylsulfamoyl moiety (

) is a strong electron-withdrawing group (EWG). Located para to the bromine (C2 and C5 relationship), it decreases electron density at the C-Br bond, accelerating the rate-limiting oxidative addition step of the catalytic cycle. -

Solubility: The sulfonamide moiety improves solubility in polar aprotic solvents (DMF, DMAc), facilitating homogeneous catalysis.

Critical Success Factors

-

Carboxylate Management: The reaction is run under basic conditions (typically

2.5 equiv. base) to convert the carboxylic acid to its carboxylate salt in situ. This prevents protonation of the active Pd species and utilizes the "carboxylate-directing effect" to stabilize the transition state. -

Ligand Selection: To overcome ortho-sterics, we utilize Tri(o-tolyl)phosphine [P(o-tol)3] . Its large cone angle promotes the formation of the coordinatively unsaturated Pd species necessary for bulky substrates.

-

Phase Transfer Additives: For protocols involving inorganic bases (e.g., K2CO3), Tetrabutylammonium bromide (TBAB) is employed to stabilize Pd nanoparticles and facilitate phase transfer, often referred to as "Jeffery conditions."

Experimental Protocols

Method A: Homogeneous Coupling (Recommended for Acrylates)

Best for high-value synthesis requiring simplified workup.

Reagents:

-

Substrate: 2-Bromo-5-(dimethylsulfamoyl)benzoic acid (1.0 equiv)

-

Coupling Partner:

-Butyl Acrylate (1.5 equiv) -

Catalyst: Palladium(II) Acetate [Pd(OAc)2] (2-5 mol%)

-

Ligand: Tri(o-tolyl)phosphine [P(o-tol)3] (4-10 mol%)

-

Base: Triethylamine (Et3N) (3.0 equiv)

-

Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

-

Setup: Oven-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

-

Charging: Add the benzoic acid substrate (1.0 equiv), Pd(OAc)2, and P(o-tol)3 to the vial.

-

Inerting: Seal the vial and cycle vacuum/Nitrogen (3x) to remove oxygen (Critical to prevent phosphine oxidation).

-

Solvent/Reagent Addition: Under N2 flow, inject anhydrous DMF, followed by Et3N and

-butyl acrylate via syringe. -

Reaction: Heat the mixture to 90°C for 12–16 hours.

-

Note: The activated substrate allows 90°C rather than the standard 120°C used for unactivated aryl bromides.

-

-

Monitoring: Check conversion via HPLC/UPLC (See Section 4).

-

Workup:

-

Purification: Recrystallization from EtOH/Water or Column Chromatography (DCM/MeOH gradient).

Method B: "Ligand-Free" Phase Transfer (Recommended for Styrenes)

Cost-effective for scale-up; avoids phosphine contamination.

Reagents:

-

Substrate: 1.0 equiv

-

Coupling Partner: Styrene (1.5 equiv)[3]

-

Catalyst: Pd(OAc)2 (1-2 mol%)

-

Additive: TBAB (1.0 equiv)

-

Base: K2CO3 (2.5 equiv)

-

Solvent: DMF/H2O (9:1 ratio)

Procedure:

-

Combine all solids (Substrate, Base, TBAB, Catalyst) in the reactor.

-

Add Solvent mixture and Styrene.

-

Heat to 100°C with vigorous stirring (essential for phase transfer).

-

Upon completion, dilute with water and acidify carefully with 2M HCl. The product often precipitates directly as a solid. Filter and wash with water.

Data & Validation

Table 1: Optimization Data Summary

| Entry | Catalyst | Ligand | Base | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 | PPh3 | Et3N | 100 | 65 | Significant Pd black formation |

| 2 | Pd(OAc)2 | P(o-tol)3 | Et3N | 90 | 92 | Optimal balance of sterics/activity |

| 3 | Pd(dppf)Cl2 | - | K2CO3 | 100 | 78 | Slower kinetics |

| 4 | Pd(OAc)2 | None (TBAB) | K2CO3 | 100 | 85 | Good for styrenes; green protocol |

Validation Checkpoints:

-

HPLC: Monitor the disappearance of the starting material peak (RT ~ 4.2 min) and appearance of the product (RT ~ 5.8 min) on a C18 column (Water/Acetonitrile gradient + 0.1% TFA).

-

1H NMR: Diagnostic shift of the vinyl protons. For acrylates, look for large coupling constants (

Hz) indicating trans-geometry.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific activation by the sulfamoyl group and the role of the base.

Caption: The electron-withdrawing sulfamoyl group accelerates the Oxidative Addition step, while the bulky P(o-tol)3 ligand facilitates the regeneration of the active Pd(0) species.

References

-

Heck Reaction Mechanism & Ligand Effects

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

-

Coupling of Ortho-Substituted Aryl Halides

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

-

Jeffery Conditions (Phase Transfer)

-

Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link

-

-

Reactivity of Sulfamoyl-Benzoic Acids

-

Search confirmation of CAS 3285-51-6 as a commercial building block for medicinal chemistry. PubChem Compound Summary. Link

-

Sources

Application Note: Sonogashira Coupling of 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid

Executive Summary & Strategic Analysis

This technical guide details the protocol for the Sonogashira cross-coupling of 2-bromo-5-(dimethylsulfamoyl)benzoic acid with terminal alkynes. This specific substrate presents a unique dichotomy of electronic activation and steric hindrance:

-

Electronic Activation (Favorable): The dimethylsulfamoyl group (

) at the C5 position is para to the bromide (C2). This strong electron-withdrawing group (EWG) significantly reduces electron density at the C-Br bond, facilitating the Oxidative Addition step of the catalytic cycle, which is typically the rate-determining step for aryl bromides. -

Steric/Chemical Hindrance (Challenging): The carboxylic acid at C1 is ortho to the bromide. This poses two risks:

-

Catalyst Poisoning: The free acid can protonate reactive intermediates or coordinate tightly to the palladium center, inhibiting the cycle.

-

Steric Bulk: The ortho-substituent can impede the approach of the bulky Pd-ligand complex.

-

Recommendation: While direct coupling on the free acid is possible, Method A (Ester Protection) is the "Gold Standard" for reliability and purification. Method B (Direct Coupling) is provided for high-throughput screening or when step-economy is paramount.

Mechanistic Workflow & Logic

The following diagram illustrates the decision matrix and chemical workflow for this substrate.

Caption: Strategic workflow comparing the robust esterification route (A) versus the direct coupling route (B).

Detailed Protocols

Method A: The "Gold Standard" (Methyl Ester Route)

Best for: Multi-gram scale-up, critical purity requirements, and avoiding copper-carboxylate interference.

Step 1: Protection (Methyl Ester Formation)

Before coupling, mask the acidic proton. The sulfonamide is stable under these conditions.

-

Reagents: Substrate (1.0 eq), Methanol (0.5 M), conc.

(0.1 eq) or -

Condition: Reflux, 4-6 hours.

-

Checkpoint: Monitor TLC for disappearance of the polar acid spot.

Step 2: Sonogashira Coupling of the Ester

Reagents & Stoichiometry:

| Component | Equivalents | Role |

|---|---|---|

| Aryl Bromide (Ester) | 1.0 | Electrophile |

| Terminal Alkyne | 1.2 - 1.5 | Nucleophile |

| Pd(PPh3)2Cl2 | 0.03 (3 mol%) | Catalyst (Pre-catalyst) |

| CuI | 0.015 (1.5 mol%) | Co-catalyst (Activates alkyne) |

| Triethylamine (Et3N) | 3.0 | Base (Neutralizes HBr) |

| DMF or THF | [0.2 M] | Solvent (Degassed) |[1]

Protocol:

-

Degassing: Charge a reaction flask with the Aryl Bromide Ester,

, and -

Solvent Addition: Add degassed DMF (or THF) and

via syringe. -

Alkyne Addition: Add the terminal alkyne dropwise.

-

Reaction:

-

Stir at Room Temperature for 1 hour.

-

If conversion is <10% (TLC), heat to 60°C . Note: The para-sulfamoyl group activates the bromide, so extreme heat (>80°C) is rarely needed and may degrade the catalyst.

-

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over

.[2][3] -

Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Hydrolysis (Deprotection)

-

Reagents: LiOH (3.0 eq), THF/Water (3:1).

-

Condition: RT to 40°C until ester is consumed.

-

Isolation: Acidify carefully with 1M HCl to pH 3-4 to precipitate the free acid product.

Method B: Direct Coupling (Free Acid Route)

Best for: Rapid library synthesis where step count is critical.

Critical Logic: You must use enough base to deprotonate the carboxylic acid (forming the carboxylate salt) plus neutralize the HBr generated during coupling. The ortho-carboxylate can act as a directing group but may also crowd the metal center.

Reagents & Stoichiometry:

| Component | Equivalents | Role |

|---|---|---|

| Substrate (Free Acid) | 1.0 | Electrophile |

| Terminal Alkyne | 1.5 | Nucleophile |

| Pd(dppf)Cl2 | 0.05 (5 mol%) | Catalyst (Bidentate ligand resists displacement) |

| CuI | 0.05 (5 mol%) | Co-catalyst |

| Diethylamine (DEA) | 4.0 - 5.0 | Base (Solvent/Reagent) |

| Water/Acetonitrile | 1:1 mixture | Solvent (Ensures solubility of salt) |

Protocol:

-

Dissolution: Dissolve the free acid in the base/solvent mixture before adding catalysts. Ensure the solution is homogeneous (carboxylate formation).

-

Catalyst Addition: Add Pd and Cu catalysts under inert atmosphere.

-

Heating: Heat to 80°C . The carboxylate anion is electron-donating (via induction) but the para-sulfamoyl is electron-withdrawing. The net effect usually requires thermal energy to drive the cycle past the steric hindrance.

-

Workup: Acidify with dilute HCl to precipitate the product. Warning: Copper residues often stick to the free acid. EDTA wash may be required.

Troubleshooting & Optimization

Common Failure Modes

| Observation | Diagnosis | Remediation |

| Black Precipitate (Pd Black) | Catalyst decomposition ("Death"). | Ligands are dissociating. Switch to bidentate ligands like dppf or Xantphos which hold the Pd tighter. |

| Dimerized Alkyne (Glaser) | Oxygen presence. | Rigorous degassing (Freeze-Pump-Thaw) is required. Reduce CuI loading to 1 mol%. |

| No Reaction (SM recovered) | Oxidative Addition failure. | The ortho-COOH is blocking the Pd. Increase temp to 90°C or switch to SPhos Pd G2 (Buchwald precatalyst). |

| Product trapped in Aqueous | pH issue during workup. | The sulfamoyl group can be slightly acidic. Ensure pH is ~4-5 for precipitation; do not go too basic during extraction. |

Mechanistic Visualization: The Ortho-Effect

The diagram below highlights the steric clash that necessitates specific ligand choices (like PPh3 vs dppf) or protection strategies.

Caption: The catalytic cycle showing the critical bottleneck at the Oxidative Addition/Transmetallation stage due to ortho-substitution.

References

-

Chinchilla, R., & Nájera, C. (2007).[4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

Li, H., et al. (2021).[5] Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. (Demonstrates alternative activation modes for carboxylic acids). [Link]

-

Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[6][7] Journal of the American Chemical Society, 130(44), 14378–14379. (Protocol for aqueous/micellar coupling relevant to free acids). [Link]

-

Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][8] Angewandte Chemie International Edition, 46(6), 834-871. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orgsyn.org [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

Application Note: 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid in Drug Discovery

This Application Note and Protocol Guide details the medicinal chemistry utility, synthetic versatility, and experimental handling of 2-bromo-5-(dimethylsulfamoyl)benzoic acid .

Introduction & Strategic Value

Compound Identity:

-

Name: 2-bromo-5-(dimethylsulfamoyl)benzoic acid[1]

-

CAS: 33045-52-2 (Representative analog)[1]

-

Functional Core: Trisubstituted Benzene Scaffold[1]

In modern medicinal chemistry, 2-bromo-5-(dimethylsulfamoyl)benzoic acid serves as a high-value "orthogonal scaffold."[1] It allows researchers to independently elaborate three distinct vectors around a central phenyl core. Unlike simple benzoic acids, the inclusion of the dimethylsulfamoyl (

Medicinal Chemistry Rationale (The "Why")

| Feature | Medicinal Chemistry Function | Advantage over Analogs |

| C-1 Carboxylic Acid | Anchor Point: Ready for amide coupling to generate peptidomimetics or heterocycle formation (e.g., benzimidazoles).[1] | Provides a solubilizing handle or a vector for H-bond interactions (e.g., Lys/Arg residues in active sites).[1] |

| C-2 Bromide | Growth Vector: Sterically accessible handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. | The ortho position relative to the acid allows for the construction of twisted biaryl systems, crucial for disrupting protein-protein interactions. |

| C-5 Dimethylsulfamoyl | Physicochemical Tuner: Acts as a lipophilic electron-withdrawing group (EWG). | Safety: Unlike primary sulfonamides ( |

Synthetic Utility & Divergent Workflows

This scaffold supports divergent synthesis . Researchers can choose to functionalize the carboxylic acid first (Path A) or the bromide first (Path B), depending on the stability of the R-groups introduced.

Visualizing the Synthetic Logic

The following diagram illustrates the orthogonal reactivity of the scaffold, allowing for library generation.

Caption: Divergent synthetic pathways allow for flexible library generation. Path A is preferred if the boronic acid partner is expensive or unstable.

Case Studies & Biological Applications

A. NKCC1 Inhibitors (Diuretics & CNS Targets)

Research into NKCC1 cotransporter inhibitors for Down Syndrome and autism has utilized 3-(dimethylsulfamoyl)benzoic acid derivatives. The dimethyl substitution is critical here; it maintains the electron-withdrawing character necessary for activity while improving blood-brain barrier (BBB) permeability compared to the polar bumetanide analogs [2].

B. SGLT2 Inhibitors & Antidiabetics

The 2-halo-5-sulfamoyl motif mimics the pharmacophore of established SGLT2 inhibitors (e.g., Dapagliflozin intermediates). The bromine atom serves as a bioisostere for the chloro- or methyl- groups often found in the proximal phenyl ring, inducing a specific torsion angle required for binding in the glucose transporter pocket [3].

C. Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "heavy fragment" (

-

Fragment Linking: The bromide allows linking to a second fragment.

-

Fragment Growing: The acid allows "growing" into a solvent-exposed region.

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: To install an aryl group at the C-2 position while preserving the carboxylic acid (or ester).

Reagents:

-

Substrate: 2-bromo-5-(dimethylsulfamoyl)benzoic acid (1.0 equiv)[1]

-

Boronic Acid: Aryl-B(OH)2 (1.2 equiv)[1]

-

Catalyst:

(5 mol%) — Preferred for sterically hindered ortho-benzoates.[1] -

Base:

(3.0 equiv)[1] -

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

-

Degassing: Charge a microwave vial or Schlenk flask with the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (

) three times. -

Solvent Addition: Add degassed Dioxane/Water mixture.

-

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of

. -

Reaction: Seal and heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).

-

Workup: Cool to RT. Acidify carefully with 1N HCl to pH ~3 (to ensure the product is in the carboxylic acid form). Extract with EtOAc (

).[1] -

Purification: The sulfamoyl group aids crystallization. If oil persists, use Reverse Phase Flash Chromatography (C18, Water/MeCN + 0.1% Formic Acid).[1]

Expert Tip: If the carboxylic acid interferes with the coupling (protodeboronation), convert it to the methyl ester first using

Protocol B: Amide Coupling (C-1 Functionalization)

Objective: To derivatize the carboxylic acid with an amine.[1]

Reagents:

-

Coupling Agent: HATU (1.2 equiv) — Chosen for high reactivity with electron-deficient benzoates.[1]

-

Base: DIPEA (3.0 equiv)[1]

-

Solvent: DMF (anhydrous)[1]

Step-by-Step Procedure:

-

Dissolve 2-bromo-5-(dimethylsulfamoyl)benzoic acid in DMF (0.2 M).

-

Add DIPEA and stir for 5 minutes to deprotonate the acid.

-

Add HATU. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

-

Add the amine (R-NH2, 1.1 equiv).

-

Stir at RT for 2–4 hours.

-

Quench: Pour into saturated

or water. The product often precipitates due to the lipophilic dimethylsulfamoyl group. Filter and wash with water.

Safety & Handling

-

Hazards: The compound acts as a weak acid and an alkylating agent precursor. Wear standard PPE (gloves, goggles).[1]

-

Stability: The dimethylsulfamoyl group is stable to acid and mild base. It will not hydrolyze under standard LiOH saponification conditions, making it robust for multi-step synthesis.[1]

-

Storage: Store at 2–8°C under inert atmosphere.

References

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

-

Savardi, A., et al. (2020).[1] Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry, 64(15), 11227–11252.[1] Link[1]

-

Grempler, R., et al. (2012).[1] Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterization and comparison with other SGLT-2 inhibitors.[1] Diabetes, Obesity and Metabolism, 14(1), 83-90.[1] Link[1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-bromo-5-(dimethylsulfamoyl)benzoic acid

Abstract

This comprehensive technical guide details a robust and scalable two-step synthetic route for the preparation of 2-bromo-5-(dimethylsulfamoyl)benzoic acid, a key building block in the development of various pharmaceutical agents. The protocol is designed for researchers, chemists, and process development professionals, providing in-depth procedural instructions, mechanistic insights, and safety considerations for large-scale production. The synthesis proceeds via the chlorosulfonation of 2-bromobenzoic acid to form the critical intermediate, 2-bromo-5-(chlorosulfonyl)benzoic acid, which is subsequently reacted with dimethylamine to yield the final product. This guide emphasizes experimental design for high yield and purity, supported by authoritative chemical principles.

Introduction: Significance of 2-bromo-5-(dimethylsulfamoyl)benzoic acid

2-bromo-5-(dimethylsulfamoyl)benzoic acid is a vital intermediate in the synthesis of a range of biologically active molecules. Its structural motifs, including the benzoic acid, sulfonamide, and bromine functionalities, make it a versatile scaffold for medicinal chemistry. The development of a scalable and efficient synthesis is therefore of significant interest to the pharmaceutical industry for the production of novel therapeutics. This guide provides a detailed and practical approach to its large-scale synthesis, addressing common challenges and offering solutions for process optimization.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-bromo-5-(dimethylsulfamoyl)benzoic acid is most effectively achieved through a two-step process. This strategy was chosen for its reliance on well-established and scalable chemical transformations.

-

Step 1: Electrophilic Aromatic Substitution - Chlorosulfonation. The synthesis commences with the chlorosulfonation of commercially available 2-bromobenzoic acid. This reaction introduces the chlorosulfonyl group onto the aromatic ring, a critical step for the subsequent introduction of the dimethylsulfamoyl moiety. The regioselectivity of this reaction is directed by the existing substituents on the aromatic ring.

-

Step 2: Nucleophilic Acyl Substitution - Sulfonamide Formation. The intermediate, 2-bromo-5-(chlorosulfonyl)benzoic acid, is a reactive sulfonyl chloride. It readily undergoes nucleophilic attack by dimethylamine to form the desired sulfonamide. This reaction is typically high-yielding and proceeds under mild conditions.

The overall synthetic workflow is depicted in the following diagram:

Figure 1: Overall synthetic workflow for 2-bromo-5-(dimethylsulfamoyl)benzoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 2-bromo-5-(chlorosulfonyl)benzoic acid

This procedure details the chlorosulfonation of 2-bromobenzoic acid. This reaction is highly exothermic and generates corrosive byproducts; therefore, appropriate safety precautions must be taken.

Protocol:

-

Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a nitrogen inlet, and an outlet connected to a gas scrubber (containing a sodium hydroxide solution) is assembled.

-

Reagent Charging: The reactor is charged with 2-bromobenzoic acid.

-

Inert Atmosphere: The reactor is purged with dry nitrogen to establish an inert atmosphere, which is crucial to prevent side reactions with atmospheric moisture.

-

Cooling: The reactor is cooled to 0-5 °C using a circulating chiller.

-

Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the stirred 2-bromobenzoic acid via the dropping funnel over a period of 1-2 hours. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.

-